2-((2-fluorobenzyl)thio)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
The compound 2-((2-fluorobenzyl)thio)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a triazoloquinazolinone derivative featuring a 2-fluorobenzylthio substituent and a 4-hydroxyphenyl group. The 2-fluorobenzylthio group introduces steric and electronic effects, while the 4-hydroxyphenyl moiety enhances polarity and hydrogen-bonding capacity.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2S/c23-16-5-2-1-4-14(16)12-30-22-25-21-24-17-6-3-7-18(29)19(17)20(27(21)26-22)13-8-10-15(28)11-9-13/h1-2,4-5,8-11,20,28H,3,6-7,12H2,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWYHXMFDUKTES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(N3C(=NC(=N3)SCC4=CC=CC=C4F)N2)C5=CC=C(C=C5)O)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((2-fluorobenzyl)thio)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, thiols, and phenols under specific reaction conditions such as controlled temperature and pH .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzylthio group.
Common Reagents and Conditions: Typical reagents include halogenated solvents, acids, and bases under controlled temperatures.
Major Products: The major products formed depend on the specific reaction conditions but often include modified triazoloquinazoline derivatives.
Scientific Research Applications
2-((2-fluorobenzyl)thio)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with specific properties such as fluorescence.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application but often include inhibition or activation of key biochemical processes .
Comparison with Similar Compounds
Key Substituent Effects:
Contrasted with non-thioether analogs (e.g., ’s 9-(2-fluorophenyl) derivative), the thioether linkage may improve membrane permeability or modulate redox activity .
4-Hydroxyphenyl Group :
- The hydroxyl group increases polarity compared to 4-methoxyphenyl (), likely improving aqueous solubility but reducing lipophilicity .
- Similar to compound 13a (), the hydroxyl group enables hydrogen bonding, a critical factor in receptor-ligand interactions .
Halogen and Aromatic Substitutions :
- The 4-fluorophenyl group in ’s compound offers distinct electronic effects compared to the target’s 2-fluorobenzylthio , influencing binding affinity and steric interactions .
Physicochemical Properties
Biological Activity
The compound 2-((2-fluorobenzyl)thio)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic molecule that belongs to the quinazoline and triazole chemical families. Its unique structural features suggest potential interactions with various biological targets, making it a candidate for pharmaceutical applications. This article explores the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula : CHFNOS
- Molecular Weight : 368.45 g/mol
Key structural features include:
- A fluorobenzyl thio group which may enhance lipophilicity and biological activity.
- A hydroxyphenyl moiety that could participate in hydrogen bonding with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways that require careful optimization of reaction conditions such as temperature and solvent choice. The following general steps outline the synthesis:
- Formation of the Triazole Ring : The initial step often involves the formation of the triazole ring through cyclization reactions.
- Substitution Reactions : Subsequent steps may include substitution reactions to introduce the fluorobenzyl thio group and hydroxyphenyl moiety.
- Purification : The final product is purified using recrystallization techniques.
Anticancer Activity
Research indicates that compounds in the quinazoline family often exhibit anticancer properties. For instance, derivatives similar to our compound have shown promising results in inhibiting cancer cell proliferation in various in vitro assays. A study reported that quinazoline derivatives can significantly reduce cell viability in cancer cell lines such as A375 (melanoma) and MCF-7 (breast cancer) at micromolar concentrations .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Quinazolines are known to possess a spectrum of antimicrobial effects against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that related compounds exhibit significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus .
Anti-inflammatory Effects
Quinazoline derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. This inhibition is crucial as it relates to their ability to alleviate pain and inflammation associated with various conditions .
Study 1: Anticancer Efficacy
In a study examining a series of quinazoline derivatives, one compound demonstrated a 70% reduction in A375 cell viability at a concentration of 10 µM after 48 hours of treatment. This suggests that modifications in the molecular structure can significantly enhance anticancer efficacy .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial activity of related quinazoline compounds against Bacillus subtilis and Pseudomonas aeruginosa. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL, indicating strong antimicrobial potential .
Q & A
Q. What are effective synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s core structure (triazoloquinazoline) can be synthesized via heterocyclic condensation reactions. A validated approach involves using PEG-400 as a green solvent with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C, followed by TLC monitoring and recrystallization in aqueous acetic acid . To optimize yields, systematically vary substituents (e.g., fluorobenzyl groups) and reaction times (1–3 hours) while tracking purity via LC-MS .
Q. Which spectroscopic techniques are critical for structural characterization, and how should data interpretation be approached?
- Methodological Answer : Use ¹H/¹³C NMR to confirm regiochemistry of the triazole ring and fluorobenzyl substitution patterns. Key NMR signals include:
- Fluorobenzyl protons : δ 4.5–5.0 ppm (thioether linkage) .
- Hydroxyphenyl group : Broad singlet near δ 9.5–10.0 ppm (phenolic -OH) .
Pair with FT-IR (C-S stretch at 650–750 cm⁻¹) and LC-MS (m/z accuracy within ±0.1 Da) to validate molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers design experiments to evaluate pharmacokinetic properties while minimizing environmental impact?
- Methodological Answer : Adopt a split-plot design with four replicates to assess bioactivity (e.g., enzyme inhibition) and environmental fate (e.g., biodegradability). Test variables:
- Main plot : Dose/concentration gradients.
- Subplot : pH/temperature conditions mimicking physiological and environmental systems.
Use HPLC to quantify degradation products and LC-MS/MS to track metabolite formation .
Q. How to address contradictions in NMR or LC-MS data during derivative synthesis?
- Methodological Answer : Discrepancies in NMR shifts (e.g., overlapping fluorobenzyl and triazole protons) can be resolved via 2D NMR (COSY, HSQC) . For LC-MS, ensure ionization consistency by:
- Using ESI+ mode for protonated species.
- Comparing experimental m/z with computational tools (e.g., PubChem’s exact mass calculator) .
Document solvent effects (DMSO vs. CDCl₃) and tautomeric equilibria in the triazole ring .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the compound’s X-ray or DFT-optimized structure. Key steps:
- Align with active sites of targets (e.g., kinases, GPCRs) using PDB structures.
- Validate binding poses via MD simulations (NAMD/GROMACS) to assess stability over 100 ns .
Cross-reference with QSAR models to prioritize derivatives with enhanced affinity .
Q. How to integrate this compound’s study into existing medicinal chemistry frameworks?
- Methodological Answer : Link its triazoloquinazoline scaffold to known kinase inhibitors (e.g., EGFR or Aurora kinases). Design experiments around:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
